molecular formula C20H22O10 B13679923 Bis(3,4,5-trimethoxybenzoyl) peroxide

Bis(3,4,5-trimethoxybenzoyl) peroxide

Cat. No.: B13679923
M. Wt: 422.4 g/mol
InChI Key: WWJZNGBQIGHXNO-UHFFFAOYSA-N
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Description

Bis(3,4,5-trimethoxybenzoyl) peroxide is a synthetic organic peroxide characterized by two 3,4,5-trimethoxybenzoyl groups linked via a peroxide bridge. The 3,4,5-trimethoxy substitution on the benzoyl moiety is critical for its chemical and biological properties, as evidenced by studies showing enhanced activity in derivatives retaining this group .

Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzenecarboperoxoate

InChI

InChI=1S/C20H22O10/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-30-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3

InChI Key

WWJZNGBQIGHXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,4,5-trimethoxybenzoyl) peroxide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4,5-trimethoxybenzoyl) peroxide undergoes various chemical reactions, including:

    Oxidation: The peroxide bond can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce radicals, while reduction reactions yield alcohols.

Scientific Research Applications

Bis(3,4,5-trimethoxybenzoyl) peroxide has several scientific research applications:

    Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.

    Industry: It is used in the synthesis of various organic compounds and as a cross-linking agent in polymer production.

Mechanism of Action

The mechanism of action of Bis(3,4,5-trimethoxybenzoyl) peroxide involves the generation of radicals through the cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Peroxides

Dibenzoyl Peroxide and Halogenated Derivatives

Dibenzoyl peroxide (DBP) is a well-studied analogue lacking methoxy substituents. Key differences include:

Property Bis(3,4,5-Trimethoxybenzoyl) Peroxide Dibenzoyl Peroxide (DBP) Di-(4-chlorobenzoyl) Peroxide
Molecular Formula C₂₀H₂₂O₁₀ C₁₄H₁₀O₄ C₁₄H₈Cl₂O₄
Stability Moderate (electron-donating groups reduce decomposition) Low (prone to thermal/UV degradation) Higher thermal stability due to electron-withdrawing Cl
Hazard Classification Not listed in Classified as explosive at >52% concentration Restricted due to chlorinated byproducts
Applications Potential in polymer initiation Common initiator in plastics Limited to niche industrial uses

However, its commercial use is less documented than DBP.

Functional Analogues with 3,4,5-Trimethoxybenzoyl Moieties

TMECG (3-O-(3,4,5-Trimethoxybenzoyl)-(-)-Epicatechin)

TMECG, a catechin derivative, demonstrates high bioavailability and antiproliferative activity against cancer cell lines (IC₅₀ values in low μM range) . Unlike the peroxide, TMECG’s activity stems from its ability to inhibit dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxybenzoyl group in drug design.

Reserpine Derivatives

Reserpine incorporates a 3,4,5-trimethoxybenzoyl ester group and exhibits antibacterial and antioxidant properties. Its complex structure (C₃₃H₄₀N₂O₉) enables membrane penetration, a trait shared with this compound due to lipophilic methoxy groups .

1,2,4-Triazole Antioxidants

1,2,4-Triazole derivatives synthesized using 3,4,5-trimethoxybenzoyl chloride show moderate to strong radical scavenging activity. For example, compound 8b (SC₅₀ = 49.4 μM) outperforms trolox (reference antioxidant) in DPPH assays, suggesting the trimethoxy group enhances electron donation in redox reactions .

Impact of Substituent Modifications on Activity

Evidence from isatin-based derivatives (Tables 1–2 in ) reveals:

  • 5-Methoxy/5-Iodo Substitutions : Retain or slightly improve activity compared to the parent compound.
  • 5-Trifluoromethoxy/5-Amino Groups: Reduce activity, indicating steric or electronic incompatibility. This underscores the sensitivity of the trimethoxybenzoyl group to structural alterations, a trend applicable to this compound’s reactivity.

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